Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Hydroxylated Analog Methyl 5-Bromo-2-Methylbenzoate
The presence of the phenolic –OH group in methyl 5-bromo-3-hydroxy-2-methylbenzoate provides one hydrogen-bond donor (HBD), whereas the non-hydroxylated comparator methyl 5-bromo-2-methylbenzoate has zero HBDs [1][2]. This single functional-group difference is sufficient to alter the compound’s interaction with polar solvents and biological targets.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (infinity-fold increase relative to zero-donor analog) |
| Conditions | Computed descriptor (Cactvs 3.4.6.11) from PubChem; no empirical hydrogen-bonding measurement available |
Why This Matters
For procurement decisions, the presence of a hydrogen-bond donor fundamentally changes solubility in aqueous and protic media and opens derivatisation pathways (e.g., esterification or ether formation) that are unavailable with the non-hydroxylated analog.
- [1] PubChem Compound Summary, CID 126970225, Methyl 5-bromo-3-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/126970225 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary, CID 13643926, Methyl 5-bromo-2-methylbenzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13643926 (accessed 2026-05-07). View Source
